5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine - 1060803-13-5

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Catalog Number: EVT-3216040
CAS Number: 1060803-13-5
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Fischer Indole Synthesis: This classic method can be adapted to synthesize pyrrolo[2,3-b]pyridines. It involves the reaction of an arylhydrazine with a suitable ketone or aldehyde under acidic conditions, followed by cyclization and aromatization. []
  • Multi-step Synthesis from Pyrrole Precursors: Starting from substituted pyrroles, a series of transformations can be employed to build the pyridine ring and introduce desired substituents. This approach often involves condensation reactions with 1,3-dicarbonyl compounds, β-oxo-esters, or diethyl malonate. []
  • Copper-Catalyzed Synthesis: Serendipitous formation of a 3-bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine derivative was observed during the reaction of copper(II) salts with 2-amino-5-methylpyridine in 2-butanone. This unexpected result suggests a potential role for copper catalysts in the synthesis of these compounds. []
Molecular Structure Analysis
  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of substituents at various positions. []
  • Nucleophilic Substitution: Halogenated derivatives of pyrrolo[2,3-b]pyridines can undergo nucleophilic substitution reactions, providing access to a wide range of substituted analogs. []
  • Condensation Reactions: The nitrogen atoms in the pyrrole and pyridine rings can participate in condensation reactions with aldehydes, ketones, and other electrophiles, leading to the formation of fused heterocyclic systems. [, ]
Mechanism of Action
  • Kinase Inhibition: Several pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and vascular endothelial growth factor receptor (VEGFR). They exert their effects by binding to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity. [, , , ]
  • Antagonism of G Protein-Coupled Receptors (GPCRs): Some pyrrolo[2,3-b]pyridine analogs have been shown to act as antagonists of GPCRs, such as cholecystokinin (CCK) receptors, which are involved in various physiological processes. They bind to the receptor and block the binding of endogenous ligands, thereby inhibiting downstream signaling pathways. []
  • Other Mechanisms: Pyrrolo[2,3-b]pyridine derivatives have also been reported to exhibit other biological activities, such as antimicrobial activity, anti-inflammatory activity, and antioxidant activity. The exact mechanisms underlying these effects are still under investigation. [, ]
Physical and Chemical Properties Analysis
  • Basicity: The presence of a nitrogen atom in both the pyrrole and pyridine rings imparts basic character to these compounds. The pKa values can vary depending on the substituents present. []
Applications
  • Anticancer Agents: Numerous pyrrolo[2,3-b]pyridine derivatives have been investigated for their anticancer activities. For instance, nortopsentin analogs, which are 1H-pyrrolo[2,3-b]pyridine derivatives, displayed promising antitumor activity against diffuse malignant peritoneal mesothelioma (DMPM) in experimental models. [] Further, a 1H-pyrrolo[2,3-b]pyridine derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), acted as a potent type II CDK8 inhibitor, exhibiting significant antitumor activity against colorectal cancer both in vitro and in vivo. []
  • Anti-Inflammatory Agents: Several pyrrolo[2,3-b]pyridine analogs have shown potential as anti-inflammatory agents by targeting key mediators of inflammation, such as JAKs. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators targeting JAK3 for potential use in treating immune diseases. []
  • Antiviral Agents: Some pyrrolo[2,3-b]pyridine derivatives have been explored for their antiviral activities, particularly against human immunodeficiency virus (HIV). Notably, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were synthesized and evaluated for their anti-HIV-1 activities, with some compounds exhibiting potent inhibitory effects. []

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids

  • Compound Description: This series of compounds are analogs of nalidixic acid, featuring a 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid core structure. They were synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with the starting pyrroles derived from the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde []. One compound in this series (compound 10 in the cited study) demonstrated in vitro antibacterial activity [].

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was serendipitously discovered during an attempt to synthesize copper(II) halide dimers []. It was formed in situ via the condensation of 2-amino-5-methylpyridine with 2-butanone, facilitated by a copper-catalyzed Baeyer-Villiger oxidation of the solvent []. This compound is a bicyclic ligand that forms a copper-paddlewheel complex exhibiting strong antiferromagnetic interactions [].

3-Phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles

  • Compound Description: These compounds are 4-azaindoline derivatives synthesized asymmetrically using chiral phase-transfer catalysts derived from tert-leucine []. Both enantiomers were obtained with excellent yields (up to 99%), high enantioselectivities (up to 91% ee), and diastereoselectivities (up to >99:1 dr) [].

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound serves as the central structural motif in a series of novel CRF-1 antagonists []. The development of efficient synthetic routes allowed the simultaneous progression of three drug candidates incorporating this moiety [].

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a potential dopamine D4 receptor imaging agent []. It was synthesized through a four-step process involving electrophilic fluorination of a trimethylstannyl precursor with [18F]F2 [].

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

  • Compound Description: This compound serves as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. Its synthesis involves a multi-step procedure starting from 1-benzyl-2-formylpyrrole [].

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound acts as another deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. It was synthesized from 2-amino-3,6-dimethylpyridine [].

3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: Designed as a potential dopamine D4 receptor imaging agent, this compound is an analog of L-750,667, a high-affinity D4R ligand []. Its synthesis involves reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde [].

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This compound is the dihydrochloride salt of pexidartinib, a drug used to treat tenosynovial giant cell tumor []. Structural analysis reveals that both the nitrogen atoms in the central pyridine ring and the pyrrolopyridine group are protonated [].

Methyl 6-methoxy-2-methyl-1,3-dioxo-4-[(2,3,4-tri-O-acetyl-β-d-xylopyranosyl)amino]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate

  • Compound Description: This compound is a unique example of a β-d-(tri-O-acetyl)xylopyranosyl compound with all three acetyl groups in axial positions [, ]. Its discovery provides insights into hetero-Diels-Alder reaction pathways involving dimethyl acetylenedicarboxylate and 6-aminopyridin-4(3H)-one derivatives [].

Methyl 2-methyl-6-methylthio-1,3-dioxo-4-[(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)amino]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate

  • Compound Description: This compound, featuring disordered peripheral acetyl and carbomethoxy groups, plays a crucial role in understanding the pathway of hetero-Diels-Alder reactions between dimethyl acetylenedicarboxylate and 6-aminopyridin-4(3H)-one derivatives [].

1H-Pyrrolo[2,3-b]pyridine derivatives

  • Compound Description: This broad class encompasses a series of nortopsentin analogs investigated for their antitumor activity in peritoneal mesothelioma experimental models []. These derivatives exhibited potent cyclin-dependent kinase 1 inhibitory activity, reducing cell proliferation, inducing apoptosis, and inhibiting tumor growth in vivo [].

4,7-Dihydro-1H-pyrrolo[2,3-b]pyridines

  • Compound Description: This family of compounds, characterized by a dihydropyrrolopyridine structure often with fused 4-spirocyclic frameworks, were synthesized efficiently through a one-pot, three-component reaction involving N-substituted 5-amino-3-cyanopyrroles, various carbonyl compounds, and active methylene compounds [].

5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound serves as a key intermediate in various syntheses. An improved method for its production involves a two-step, one-pot process: bromination of 1H-pyrrolo[2,3-b]pyridine followed by reductive dehalogenation to yield 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-2-ketone, which then undergoes reduction and oxidative dehydrogenation to afford the final product [].

1H‐pyrrolo[2,3‐b]pyridine derivatives

  • Compound Description: This set of compounds represents a group of potent human neutrophil elastase (HNE) inhibitors []. Research indicates that an unsubstituted 2-position on the pyrrolo[2,3-b]pyridine scaffold is crucial for activity, while bulky or lipophilic substituents at the 5-position are well-tolerated and contribute to interactions within the enzyme's active site [].

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives

  • Compound Description: This family of compounds exhibits potent and selective inhibitory activity against Janus kinase 3 (JAK3) []. These compounds are particularly interesting for their potential in treating immune diseases, including those related to organ transplantation [].

2,3-Dihydrofuro[2,3-b]pyridines

  • Compound Description: These compounds were efficiently prepared via a base-catalyzed cascade reaction utilizing N-propargylic β-enaminones and arylaldehydes [].

2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridines

  • Compound Description: This class of compounds, featuring diverse substituents at the 2- and 3-positions, was synthesized using Fischer indole cyclization in polyphosphoric acid []. This method offers a valuable route to construct the 5-bromo-7-azaindole scaffold with flexibility in substituent choice [].

(Dimethylamino)-functionalised 'titanocenes'

  • Compound Description: These organometallic compounds incorporate a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety and exhibit notable cytotoxicity against LLC-PK cells []. One such compound, with an IC50 value of 8.8 μM, demonstrates comparable cytotoxicity to cisplatin [].

7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives

  • Compound Description: These compounds were designed with a focus on enhancing metal-chelating properties for potential anti-HIV-1 activity []. The introduction of a hydroxyl group adjacent to the amide aimed to create a three-heteroatom group for improved metal chelation [].

2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid

  • Compound Description: This compound is a key intermediate in pharmaceutical synthesis. Its preparation involves a regioselective chlorination of 7-azaindole followed by a palladium-catalyzed cyanation/reduction sequence to introduce the aminomethyl moiety []. Coupling with a selectively monodechlorinated 2,6-dichloro-5-fluoronicotinic acid completes the synthesis [].

6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles

  • Compound Description: These compounds are formed through a cascade heterocyclization reaction of 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN) with aliphatic thiols [].

Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

  • Compound Description: These compounds, featuring a novel fused heterocyclic scaffold, are generated by reacting 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN) with methyl mercaptoacetate [].

N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides

  • Compound Description: These compounds undergo acid-catalyzed transformations leading to furan ring opening and subsequent recyclization to form derivatives of a new fused heterocyclic system, pyrrolo[1,2-a][1,4]diazocine [].

Properties

CAS Number

1060803-13-5

Product Name

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

IUPAC Name

5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c1-6-4-7-2-3-9-8(7)10-5-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

BYYHFYQVWDNVQJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(NCC2)N=C1

Canonical SMILES

CC1=CC2=C(NCC2)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.